Lipophilicity Divergence: 7-Chloro vs. 5-Chloro Isomer XLogP3-AA Comparison
The 7-chloro positional isomer exhibits a computed XLogP3-AA of 2.7, while the 5-chloro isomer (CAS 306934-93-0) has a reported LogP of 3.79 . This 1.09 log-unit difference translates to approximately a 12.3-fold difference in octanol-water partition coefficient, indicating that the 7-chloro isomer is markedly less lipophilic than its 5-chloro counterpart. This divergence directly impacts reversed-phase HPLC retention behaviour under pharmacopoeial conditions and may influence the compound's handling, solubility, and biological partitioning in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 5-Chlorobenzo[b]thiophene-3-methanol (CAS 306934-93-0): LogP = 3.79 |
| Quantified Difference | ΔLogP = 1.09 units (~12.3-fold lower partition coefficient for the 7-chloro isomer) |
| Conditions | Computed values; XLogP3-AA (Guidechem) vs. LogP (Chemsrc); both derived from the neutral form of C₉H₇ClOS isomers |
Why This Matters
A 1.09-unit LogP difference between positional isomers is substantial and directly affects chromatographic method selectivity, solubility profiling, and the compound's behaviour as a reference standard in impurity assays.
